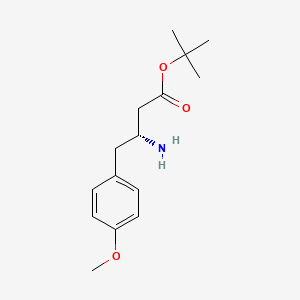![molecular formula C8H7BrClN3O2 B13477833 2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}aceticacidhydrochloride](/img/structure/B13477833.png)
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}aceticacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride typically involves several steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodination: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Acylation: The intermediate undergoes acylation with acetic acid to form the desired product.
Análisis De Reacciones Químicas
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride can be compared with other pyrazolopyridine derivatives:
5-amino-1H-pyrazolo[4,3-b]pyridine: This compound has similar biological activities but differs in its substitution pattern.
1H-pyrazolo[3,4-b]pyridines: These compounds have been extensively studied for their biomedical applications and share a similar core structure.
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit kinase inhibitory activity but have a different ring fusion pattern.
Propiedades
Fórmula molecular |
C8H7BrClN3O2 |
|---|---|
Peso molecular |
292.52 g/mol |
Nombre IUPAC |
2-(5-bromopyrazolo[4,3-b]pyridin-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H6BrN3O2.ClH/c9-7-2-1-6-5(11-7)3-10-12(6)4-8(13)14;/h1-3H,4H2,(H,13,14);1H |
Clave InChI |
RMDLVPWOWMEGIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1N(N=C2)CC(=O)O)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


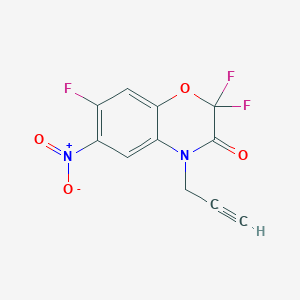
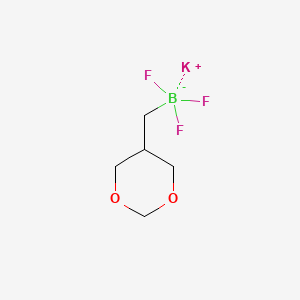

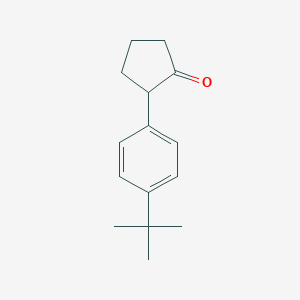
![tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride](/img/structure/B13477797.png)

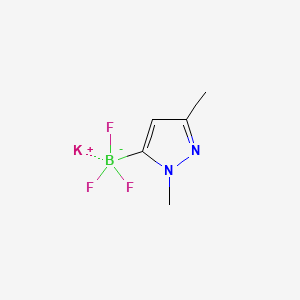
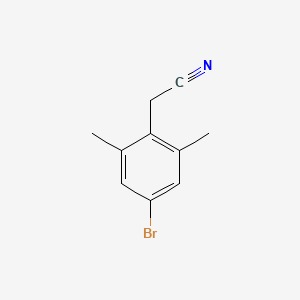
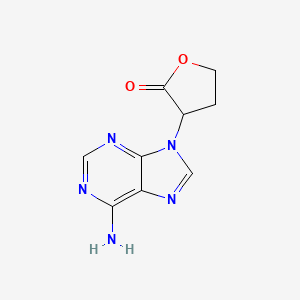


![3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13477819.png)
![ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13477821.png)
